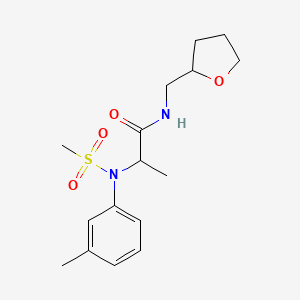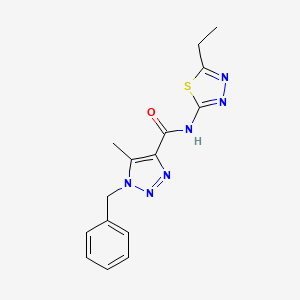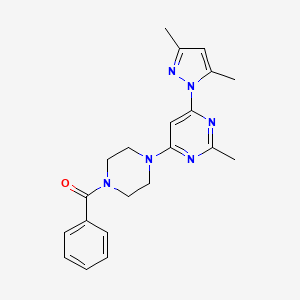![molecular formula C16H15NO2 B4461665 4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine](/img/structure/B4461665.png)
4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine
Vue d'ensemble
Description
4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furo[3,2-c]pyridines. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of acid-catalyzed tandem reactions. For example, the reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can lead to the formation of furo[3,2-c]pyridine derivatives . The reaction conditions often include the use of strong acids such as methanesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furo[3,2-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furo[3,2-c]pyridine oxides, while substitution reactions can yield various substituted derivatives.
Applications De Recherche Scientifique
4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furopyridines: These compounds share a similar furo[3,2-c]pyridine core and exhibit comparable biological activities.
Thienopyridines: Another class of fused pyridine derivatives with similar pharmacological properties.
Pyrrolopyridines: Known for their diverse biological activities and structural similarity to furo[3,2-c]pyridines.
Uniqueness
4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxyethyl group at the 3-position of the phenyl ring can enhance its pharmacological properties and make it a valuable compound in drug development.
Propriétés
IUPAC Name |
4-[3-(1-methoxyethyl)phenyl]furo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11(18-2)12-4-3-5-13(10-12)16-14-7-9-19-15(14)6-8-17-16/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUPCPDCYUAFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC=CC3=C2C=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-DIMETHYL-N-{1-[4-(PYRROLIDIN-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4461607.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461614.png)
![2,5-DIMETHYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4461625.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)cyclohexanecarboxylic acid](/img/structure/B4461630.png)
![N-(3-Chlorophenyl)-4-[6-methyl-2-(morpholin-4-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B4461633.png)
![N-[(4-fluorophenyl)methyl]-2-(5-propyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B4461645.png)

![METHYL 1-[3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4461652.png)
![3-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4461664.png)
![N-{[6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B4461672.png)
![N-(2,3-dimethylphenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461678.png)

![3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzoic acid](/img/structure/B4461689.png)
